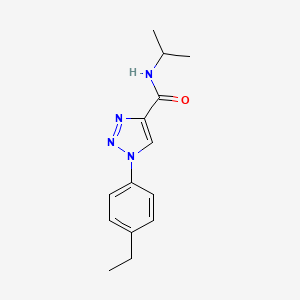

1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide moiety bearing an isopropyl (propan-2-yl) substituent. The 1,2,3-triazole scaffold is notable for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

1-(4-ethylphenyl)-N-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-4-11-5-7-12(8-6-11)18-9-13(16-17-18)14(19)15-10(2)3/h5-10H,4H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULYMIXNWRMCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenylamine and isopropylamine.

Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often referred to as the “click chemistry” approach. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Amidation: The final step involves the amidation of the triazole ring with the carboxylic acid derivative to form the desired carboxamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Findings from Comparative Studies

Aryl Group Impact :

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to polar targets (e.g., kinases, CFTR) but reduce solubility .

- Alkyl Groups (e.g., Ethyl, Methyl) : Increase lipophilicity, improving cellular uptake. For example, 4-ethylphenyl analogs (as in the target compound) show higher membrane permeability than 4-methylphenyl derivatives .

- Methoxy Groups : Improve water solubility but may reduce metabolic stability due to oxidative demethylation .

- This is observed in analogs like 1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide, where bulky amide groups correlate with selective enzyme inhibition . Aromatic/Functionalized Amines (e.g., benzyl, fluorophenyl): Enhance target affinity through π-π stacking or hydrogen bonding. For instance, Z995908944’s 2-chloro-6-fluorobenzyl group optimizes CFTR binding .

Biological Activity Trends :

- Anticancer activity is prominent in compounds with electron-deficient aryl groups (e.g., 4-chlorophenyl) and flexible amide substituents (e.g., hydroxypropan-2-yl) .

- Metabolic regulators (e.g., glucose/lipid modulators) favor 4-ethylphenyl or 4-methylphenyl groups paired with hydrophobic amides (e.g., 4-methylphenyl), as seen in .

Physicochemical and Pharmacokinetic Comparisons

Notes:

- The target compound’s isopropyl amide likely improves metabolic stability compared to fluorophenyl or chlorophenyl analogs, as aliphatic groups are less prone to oxidative metabolism .

- The 4-ethylphenyl group balances lipophilicity and solubility better than smaller (methyl) or polar (methoxy) aryl substituents .

Biological Activity

1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological properties. Its structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a study evaluated the activity of related compounds against various bacterial strains. The results indicated that derivatives containing the triazole moiety exhibited significant antimicrobial effects, particularly against Gram-positive bacteria. This suggests that 1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide may possess similar properties due to its structural similarities to other active triazole compounds .

Antimalarial Activity

Research has also explored the antimalarial potential of triazole derivatives. In vitro studies demonstrated that certain triazole-containing compounds exhibited low cytotoxicity while effectively inhibiting Plasmodium falciparum, the causative agent of malaria. The IC50 values for some derivatives were reported in the submicromolar range, indicating potent activity . Although specific data on 1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is limited, its structural framework suggests potential efficacy against malaria.

The mechanisms through which triazole compounds exert their biological effects often involve interference with cellular processes such as enzyme inhibition and disruption of membrane integrity. For instance, studies have shown that triazoles can inhibit the biosynthesis of ergosterol in fungi and interfere with nucleic acid synthesis in bacteria .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. In studies involving related triazole derivatives, low toxicity was observed at therapeutic doses. For example, compounds were tested on mammalian cell lines (HepG2 and Vero) and showed high selectivity indices, suggesting a favorable safety profile . Further research is needed to establish the toxicity profile of 1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide specifically.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives for their antimicrobial activity against a panel of bacterial strains. Among these, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, highlighting the potential for developing new antimicrobial agents based on the triazole scaffold .

Case Study 2: Antimalarial Screening

In another study focusing on antimalarial activity, several triazole derivatives were synthesized and tested against P. falciparum. The most promising candidates showed IC50 values in the range of 0.8 μM to 5 μM and were further evaluated for in vivo efficacy using murine models . While 1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide was not directly tested in this study, its structural analogs suggest it could yield similar results.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Condensation of 4-ethylaniline with isopropyl isocyanide to generate a carboximidoyl chloride intermediate.

- Reaction with sodium azide to form the triazole ring under controlled temperature (60–80°C) and inert atmosphere .

Optimization Strategies: - Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- 1H/13C NMR: Identify the triazole proton (δ ~8.5–9.5 ppm) and carboxamide carbonyl (δ ~165–170 ppm). The isopropyl group shows a doublet at δ ~1.2–1.4 ppm (CH3) and a septet at δ ~3.8–4.2 ppm (CH) .

- IR Spectroscopy: Look for N-H stretching (~3300 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .

- HRMS: Confirm molecular weight (C14H17N5O, theoretical 295.14 g/mol) with <2 ppm error .

Advanced: How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s crystal structure?

Methodological Answer:

- Data Collection: Use high-resolution single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution: Employ SHELXD for phase problem resolution via dual-space recycling .

- Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .

- Twinning Analysis: Use TWIN/BASF commands in SHELXL for handling twinned crystals .

Advanced: What experimental designs are suitable for evaluating its inhibitory activity against cyclooxygenase-2 (COX-2)?

Methodological Answer:

- Enzyme Assays: Use a fluorometric COX-2 Inhibitor Screening Kit. Measure IC50 via dose-response curves (0.1–100 µM) with celecoxib as a positive control .

- Molecular Docking: Perform docking simulations (e.g., AutoDock Vina) using COX-2 PDB ID 5KIR. Prioritize hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .

- Selectivity Testing: Compare inhibition of COX-1 vs. COX-2 to assess specificity .

Advanced: How do substituent modifications (e.g., ethylphenyl vs. fluorophenyl) influence biological activity?

Methodological Answer:

- SAR Studies: Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) and assess COX-2 inhibition .

- Computational Analysis: Calculate electrostatic potential maps (Gaussian 09) to correlate substituent electronegativity with binding affinity .

- Solubility Profiling: Use shake-flask method (PBS pH 7.4) to link lipophilicity (ClogP) to bioavailability .

Advanced: How can conflicting solubility data across studies be resolved?

Methodological Answer:

- Standardization: Use USP buffer systems (pH 1.2–7.4) and dynamic light scattering (DLS) for reproducibility .

- Co-Solvent Screening: Test DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without denaturing proteins .

- Salt/Polymorph Screening: Explore hydrochloride salts or amorphous forms via solvent evaporation (e.g., rotary drying) .

Advanced: What analytical workflows ensure purity and stability in long-term storage?

Methodological Answer:

- HPLC-DAD: Use a C18 column (acetonitrile/0.1% formic acid gradient) with UV detection at 254 nm. Monitor degradation products (e.g., hydrolyzed carboxamide) .

- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze by LC-MS to identify degradation pathways .

- Stability-Indicating Methods: Validate per ICH Q2(R1) guidelines for accuracy, precision, and robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.